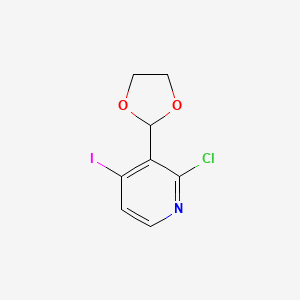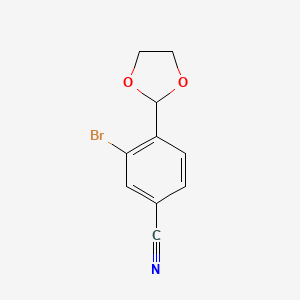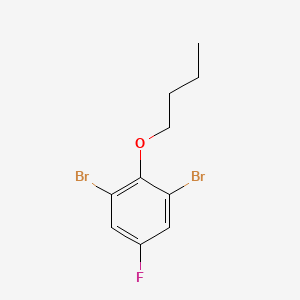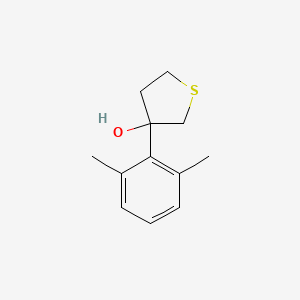
4-(2,6-Dimethylphenyl)thian-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dimethylphenyl)thian-4-ol, also known as 2,6-dimethylthiophenol (DMT) is an organic compound belonging to the thiophenol family of compounds. It is an aromatic compound with a molecular formula of C9H10OS, and a molecular weight of 166.26 g/mol. DMT is a colorless liquid at room temperature, with a pungent odor. It is soluble in many organic solvents and insoluble in water.
科学研究应用
DMT has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as a dye for the detection of certain proteins. It has also been used in the synthesis of polymers, as a catalyst, and as a stabilizer for organic compounds.
作用机制
DMT is an organic compound that acts as an inhibitor of certain enzymes. It is thought to act by binding to the active sites of these enzymes, thus blocking their activity. This mechanism of action is similar to that of other thiophenol compounds.
Biochemical and Physiological Effects
DMT has been studied for its potential effects on the human body. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to have some potential effects on the central nervous system, although more research is needed to understand these effects.
实验室实验的优点和局限性
The use of DMT in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a stable compound that does not degrade easily. It also has a low toxicity, making it safe to use in experiments. However, DMT is also insoluble in water, which can make it difficult to use in certain experiments.
未来方向
The potential applications of DMT are still being explored. Some possible future directions include the use of DMT in the synthesis of new pharmaceuticals, as a corrosion inhibitor, and as a dye for the detection of proteins. Additionally, further research could be done on the effects of DMT on the human body, as well as its potential use in the synthesis of polymers and as a catalyst. Finally, further research could be done on the mechanism of action of DMT and its effects on enzymes.
合成方法
DMT can be synthesized through the reaction of 4-(2,6-Dimethylphenyl)thian-4-olphenol and thiourea in the presence of a base, such as sodium hydroxide. The reaction is carried out at temperatures ranging from 90-100°C, and yields a product that is 95-97% pure.
属性
IUPAC Name |
4-(2,6-dimethylphenyl)thian-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-10-4-3-5-11(2)12(10)13(14)6-8-15-9-7-13/h3-5,14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXFNIFDTQFIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CCSCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














